2,5-Difluoro-4-methoxypyrimidine
Description
2,5-Difluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative characterized by fluorine substituents at positions 2 and 5, and a methoxy group at position 2. Pyrimidines are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding. The fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group modulates solubility and steric interactions. This compound is of particular interest in drug discovery, where fluorinated pyrimidines serve as kinase inhibitors, antiviral agents, or intermediates in synthesizing complex bioactive molecules .
Properties
CAS No. |
123038-80-2 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,5-difluoro-4-methoxypyrimidine |
InChI |
InChI=1S/C5H4F2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |
InChI Key |
RBVGYXLVZMEXBD-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC=C1F)F |
Canonical SMILES |
COC1=NC(=NC=C1F)F |
Synonyms |
Pyrimidine, 2,5-difluoro-4-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Electronic Effects: Fluorine substituents in this compound increase electronegativity compared to bromine/chlorine analogs (e.g., compound in ), favoring interactions with electron-rich biological targets. The thieno-fused pyrimidine in exhibits extended π-conjugation, enhancing planarity and binding affinity to kinases.
Solubility and Bioavailability :
- The methoxy group in this compound improves aqueous solubility relative to halogenated analogs (e.g., bromo/chloro derivatives in ).
- The acetamide side chain in further enhances solubility and oral bioavailability through hydrogen bonding.
Synthetic Complexity :
- Spirocyclic systems (e.g., ) require multistep syntheses, whereas this compound can be synthesized via direct halogenation/methoxylation of pyrimidine precursors .
Biological Activity: Fluorinated pyrimidines (e.g., this compound) are potent kinase inhibitors due to fluorine’s electronegativity and small atomic radius. Thieno-pyrimidines () show superior anticancer activity in vitro, attributed to their fused-ring rigidity and metabolic stability.
Research Implications and Gaps
Future studies should:
- Quantify its solubility and logP values relative to analogs.
- Explore its efficacy in kinase inhibition assays compared to thieno-pyrimidine derivatives .
- Optimize synthetic routes using catalysts cited in and to improve scalability.
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